![molecular formula C20H19N5O3S B2707870 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide CAS No. 894047-79-1](/img/structure/B2707870.png)
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a triazolo ring, a pyridazine ring, a thioether group, and an acetamide group. These groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in aromatic stacking interactions, hydrogen bonding, and other intermolecular forces .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings. For example, the furan ring is an aromatic ether and can undergo electrophilic aromatic substitution. The triazolo and pyridazine rings can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions in the molecule. Its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
- Targeting the PCAF (p300/CBP-associated factor) protein with small inhibitor molecules has emerged as a potential therapeutic strategy for cancer treatment .
- Compound 21 also showed comparable cytotoxic effects .
- The fused-triazole backbone, specifically the 1H-triazolo-triazole with two C-amino groups as substituents, has been explored as a promising building block for constructing very thermally stable energetic materials .
- Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine has been investigated as a novel rigid framework .
- The electrochemical coupling of tetrazole species with 2,6-dimethoxypyrazine, followed by UV cyclization, has been used effectively for the synthesis of 1,2,4-triazolo-pyrazine .
Anticancer Activity
Energetic Materials
Novel Rigid Frameworks
Synthetic Methods
Chemical Properties
Future Directions
properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-27-16-6-3-2-5-14(16)10-11-21-19(26)13-29-20-23-22-18-9-8-15(24-25(18)20)17-7-4-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTMEDMXXCQNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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